molecular formula C22H17NO4S B491849 N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 794552-23-1

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B491849
CAS No.: 794552-23-1
M. Wt: 391.4g/mol
InChI Key: PXRVOAPBFKRNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonamide group attached to an anthracene backbone. The presence of the 2,5-dimethylphenyl group further enhances its chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core The anthracene is first oxidized to form the 9,10-dioxo derivativeThe final step involves the attachment of the 2,5-dimethylphenyl group via a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Common reagents used in these processes include sulfuric acid for sulfonation and various catalysts to facilitate the oxidation and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield fully saturated anthracene derivatives. Substitution reactions can produce a wide range of aromatic and aliphatic derivatives .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy against a broad spectrum of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide stands out due to its unique combination of an anthracene backbone with a sulfonamide group and a 2,5-dimethylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-7-8-14(2)20(11-13)23-28(26,27)15-9-10-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRVOAPBFKRNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.